molecular formula C8H7BrN2O B13052286 4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one

4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one

Cat. No.: B13052286
M. Wt: 227.06 g/mol
InChI Key: PYKFOTBCOVSDSK-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1926136-63-1) is a brominated azaindole derivative offered as a high-purity chemical building block for research applications. This compound features a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . As a versatile heterocyclic scaffold, it is primarily valued in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The bromine atom at the 4-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships . Researchers utilize this compound in the design and development of targeted therapeutic agents, particularly in the field of kinase inhibition . Please handle with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H7BrN2O/c1-4-2-5-6(9)3-10-8(12)7(5)11-4/h2-3,11H,1H3,(H,10,12)

InChI Key

PYKFOTBCOVSDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=C2Br

Origin of Product

United States

Preparation Methods

Core Formation via Condensation

A common approach to the pyrrolo[2,3-c]pyridin-7-one core involves the condensation of benzoylacetone derivatives with 3-amino-5-bromopyridine or related aminopyridines. This method yields the bicyclic system with the bromine substituent already positioned at the 4-position of the pyrrolo ring system.

  • Reaction conditions: Typically conducted under reflux in suitable solvents such as ethanol or acetic acid.
  • Yields: Moderate to good, depending on reaction optimization.

Methylation at the 2-Position

The methyl group at the 2-position can be introduced by methylation of the corresponding 2-unsubstituted pyrrolo[2,3-c]pyridin-7-one intermediate.

  • Reagents: Methyl iodide (iodomethane) is used as the methylating agent.
  • Base: Sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) is employed to deprotonate the nitrogen or enolizable positions, facilitating nucleophilic substitution.
  • Conditions: The reaction is typically performed under an inert atmosphere (nitrogen) at room temperature or slightly elevated temperatures for several hours.
  • Yield: High yields reported (up to 96%) for methylated products when tosyl protecting groups are used to control regioselectivity.

Use of Protecting Groups

In some synthetic routes, the nitrogen at the 1-position is protected with a tosyl group (p-toluenesulfonyl) to prevent side reactions and direct methylation specifically to the 2-position.

  • Example: Synthesis of 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves initial tosylation followed by methylation with methyl iodide.
  • Deprotection: The tosyl group can be removed under acidic or reductive conditions to yield the desired free pyrrolo[2,3-c]pyridinone.

Alternative Cross-Coupling Approaches

For derivatives or functionalized analogues, Suzuki-Miyaura cross-coupling reactions have been employed to introduce various substituents at the 4-position starting from 4-bromo intermediates.

  • Catalysts: Palladium catalysts such as XPhos G2.
  • Boronic acids/esters: Used as coupling partners.
  • This method allows diversification but is more commonly applied in analog synthesis rather than the parent compound.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Notes Yield (%)
1 Core formation by condensation Benzoylacetone + 3-amino-5-bromopyridine; reflux in ethanol/acetic acid Direct formation of pyrrolo[2,3-c]pyridinone core with bromine at 4-position Moderate to good
2 Methylation at 2-position Sodium hydride (NaH) in DMF, methyl iodide, inert atmosphere, room temp Base deprotonates intermediate; methyl iodide alkylates 2-position Up to 96% (with tosyl protection)
3 Protection/deprotection Tosyl chloride for N-protection; acidic or reductive deprotection Controls regioselectivity during methylation High
4 Cross-coupling (for analogues) Suzuki-Miyaura with Pd catalyst, boronic acids/esters Used for substituent diversification Variable

Research Findings and Optimization Notes

  • Inert atmosphere: Essential during methylation to prevent side reactions with moisture or oxygen.
  • Solvent choice: DMF is preferred for its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Temperature control: Room temperature methylation prevents decomposition; longer reaction times (up to 3 hours) ensure complete conversion.
  • Purification: Precipitates formed upon water addition can be filtered and dried under vacuum at moderate temperatures (~55 °C) to obtain pure product.
  • Regioselectivity: Use of tosyl protecting groups on nitrogen improves selectivity and yield of methylation at the 2-position.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one has shown promise in medicinal chemistry as a scaffold for developing novel therapeutic agents. The compound's structure allows it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.

Case Study : Research has indicated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. This highlights its potential as a lead compound for developing targeted cancer therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its bromine atom can be substituted or modified to create a variety of derivatives that may have enhanced biological activity or different pharmacological profiles.

Example : In synthetic pathways, this compound can be used to synthesize more complex heterocyclic compounds that are valuable in drug discovery.

Agrochemical Development

Although primarily focused on medicinal applications, there is growing interest in the use of this compound in agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides.

Research Insight : Preliminary studies suggest that derivatives can exhibit insecticidal properties, making them candidates for further investigation in agricultural applications.

Data Table of Applications

Application AreaDescriptionCase Studies/Research Findings
Medicinal ChemistryDevelopment of anti-cancer agentsInhibition of tumor growth via kinase inhibition
Organic SynthesisIntermediate for synthesizing complex heterocyclesSynthesis of novel drug candidates
Agrochemical DevelopmentPotential use in developing pesticides and herbicidesInsecticidal activity observed

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Fluorine : The 4-bromo substituent in the target compound provides greater steric bulk and polarizability compared to the 3-fluoro group in compound 23. This may enhance halogen bonding with residues like Asn433 in BRD4’s KAc binding pocket .
  • Methyl Group Positioning : The C2-methyl group in the target compound contrasts with the C6-methyl group in PDB 5I40 (bound to BRD9). This positional difference likely alters the compound’s orientation in the acetyl-lysine binding site, affecting selectivity between BRD4 and BRD9 .

Physicochemical Properties

Property 4-Bromo-2-methyl Derivative 6-Methyl-4-phenoxyphenyl Derivative ABBV-075
Molecular Weight ~280 g/mol (estimated) 316.36 g/mol 413.45 g/mol
LogP (Predicted) ~2.5 ~3.8 ~3.2
Solubility Low (bromine hydrophobicity) Moderate (aryl groups) Low (bulky aryl)
Metabolic Stability Likely high (bromine inertness) Moderate Moderate

Biological Activity

4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been explored for its biological activities, particularly its antiparasitic properties and potential as an anticancer agent. This article reviews the current understanding of its biological activity through various studies and findings.

  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1926136-63-1
  • IUPAC Name : this compound

Antiparasitic Activity

Research has indicated that compounds similar to 4-bromo derivatives exhibit significant activity against various parasites. Notably, studies have focused on the inhibition of pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. The compound's structural analogs have shown promising results in inhibiting PTR1, which is essential for parasite survival.

Key Findings:

  • A study demonstrated that pyrrolo[2,3-d]pyrimidines could inhibit PTR1 effectively, leading to antiparasitic activity in vitro and in vivo models. The structural similarities of these compounds suggest that 4-bromo derivatives may also exhibit similar mechanisms of action against T. brucei .

Anticancer Activity

The anticancer potential of pyrrolo derivatives has been explored through various assays. Compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines.

Research Insights:

  • In vitro studies have shown that certain pyrrolo compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Table 1: Biological Activity Summary

CompoundTargetActivity LevelReference
Pyrrolo[2,3-d]pyrimidinesPTR1High
4-Bromo DerivativesCancer Cell LinesModerate
4-Bromo-6-methylVarious ParasitesSignificant

The biological activity of 4-bromo derivatives is largely attributed to their ability to interact with specific enzymes and receptors within parasites and cancer cells. The inhibition of PTR1 disrupts folate metabolism in parasites, leading to their death. Similarly, anticancer activity is often linked to the inhibition of kinases that regulate cell division.

Q & A

Q. What are the key synthetic routes for 4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?

The compound is synthesized via alkylation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine using sodium hydride (NaH) and iodomethane in DMF at 0°C. After quenching with ice water, the product precipitates as an off-white solid (95% yield). Critical steps include controlled reagent addition to avoid exothermic side reactions and purification via trituration with hexane/diethyl ether .

Key Data :

  • Reagents : NaH (1.5 eq), iodomethane (1.5 eq), DMF solvent.
  • Yield : 95% (isolated as off-white solid).
  • Characterization : 1H NMR^{1}\text{H NMR} (DMSO-d6^6): δ 8.05 (d, J=3.5J = 3.5 Hz, 1H), 2.36 (s, 3H) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying regiochemistry and substituent positions. For example:

  • The singlet at δ 2.35 ppm corresponds to the methyl group at position 2.
  • The doublet at δ 8.05 ppm (1H) confirms the brominated pyrrole proton. 13C NMR^{13}\text{C NMR} peaks at δ 151.97 (C=O) and 21.09 (CH3_3) further validate the structure .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatizing this compound?

The bromine substituent enables Pd-catalyzed cross-coupling. A typical protocol uses:

  • Catalyst : Pd XPhos G2 (4 mol%) with XPhos ligand.
  • Conditions : 80°C in dioxane under argon for 2 hours.
  • Boron partner : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 eq). Post-reaction, purification via ethyl acetate/water partitioning and celite filtration achieves 77% yield .

Challenges :

  • Air-sensitive intermediates require strict argon purging.
  • Trituration with hexane/ether removes residual Pd catalysts .

Q. What structural modifications enhance its potency as a BET bromodomain inhibitor?

Introducing bidentate interactions with asparagine residues improves binding. For example:

  • Replacing the methoxy group with a tosyl moiety increases hydrophobic interactions.
  • Suzuki-derived aryl/heteroaryl substituents at position 4 enhance selectivity (e.g., quinoline-6-carboxylate derivatives show 9–19-fold potency gains) .

SAR Insight :

  • Methylation at position 6 stabilizes the lactam ring, critical for maintaining binding conformation .

Q. How can low solubility in hydrolysis reactions be mitigated during downstream functionalization?

Poor solubility in DMSO or aqueous systems is addressed by:

  • Pre-derivatization : Introducing solubilizing groups (e.g., carboxylates) via Suzuki coupling prior to hydrolysis.
  • Co-solvents : Using DMF/water mixtures (4:1) with gentle heating (50°C) .

Example : Methyl ester hydrolysis of quinoline derivatives requires prolonged stirring (24 h) but achieves quantitative conversion despite insolubility .

Q. What analytical strategies resolve contradictions in reaction yields across different synthetic batches?

Yield variability often stems from:

  • Pd catalyst activity : Ensure fresh catalyst batches and monitor via TLC/HPLC.
  • Moisture sensitivity : Pre-dry solvents (dioxane, DMF) over molecular sieves.
  • Byproduct formation : Use high-resolution MS to detect boronic ester side products .

Troubleshooting Table :

IssueSolutionReference
Low coupling yieldIncrease Pd loading to 6 mol%
Impure precipitatesTriturate with hexane/ether (2:1)
Incomplete methylationExtend reaction time to 4 h at 0°C

Methodological Considerations

  • Data reproducibility : Cross-reference NMR shifts and yields from peer-reviewed syntheses (e.g., Bauer et al. and McDaniel et al. ).

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